
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is an organic compound that belongs to the class of trichloroacetimidates. These compounds are known for their utility in organic synthesis, particularly in the formation of esters and ethers. The presence of the trichloroacetimidate group makes this compound highly reactive and useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Prop-2-ynoxyethoxy)ethanol with 2,2,2-trichloroacetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds through the formation of an imidate intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and trichloroacetamide.
Esterification: The compound can react with carboxylic acids to form esters.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium carbonate.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rates.
Major Products Formed
Esters: Formed through esterification reactions with carboxylic acids.
Alcohols: Formed through hydrolysis reactions.
Substituted Imidates: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of esters and ethers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate involves the activation of the trichloroacetimidate group, which can then react with various nucleophiles. The trichloroacetimidate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2,2,2-trichloroacetimidate: Used for the preparation of t-butyl esters and ethers.
Benzyl 2,2,2-trichloroacetimidate: Used in the benzylation of hydroxy groups.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used for the formation of 2-trimethylsilylethyl esters.
Uniqueness
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of the prop-2-ynoxyethoxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where other trichloroacetimidates may not be as effective.
Eigenschaften
Molekularformel |
C9H12Cl3NO3 |
|---|---|
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
2-(2-prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H12Cl3NO3/c1-2-3-14-4-5-15-6-7-16-8(13)9(10,11)12/h1,13H,3-7H2 |
InChI-Schlüssel |
MOICRSIAGVXQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOC(=N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


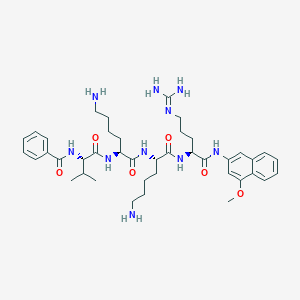
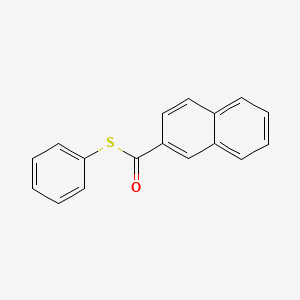
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

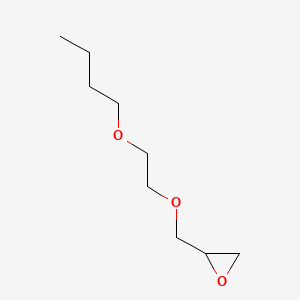
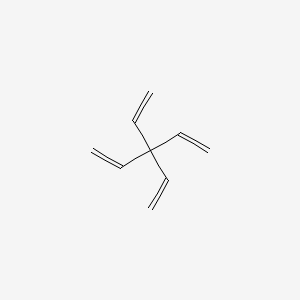
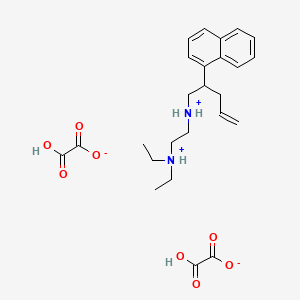
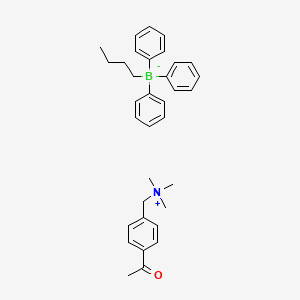

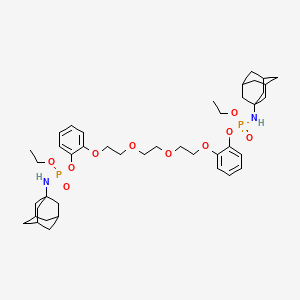
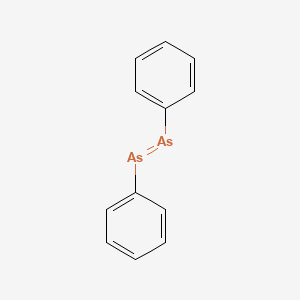
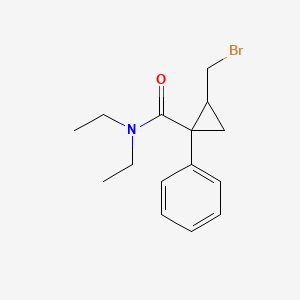
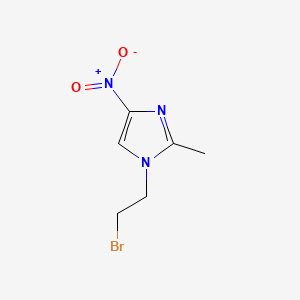
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
